molecular formula C5H5N3O3 B3037076 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4338-50-5

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3037076
CAS No.: 4338-50-5
M. Wt: 155.11 g/mol
InChI Key: CNQYRCPVUXDEQX-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione: is a heterocyclic organic compound that belongs to the triazine family It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetylated hydrazine derivative with a suitable nitrile or amidine compound. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry or microwave-assisted synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazine ring or the acetyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can participate in hydrogen bonding, π-π stacking, or other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    2-Methyl-1,2,4-triazine-3,5(2H,4H)-dione: Contains a methyl group instead of an acetyl group, affecting its steric and electronic characteristics.

    2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione: The phenyl group introduces aromaticity, altering the compound’s interactions and stability.

Uniqueness

2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and potential biological activity. This functional group can participate in various chemical reactions, enabling the synthesis of diverse derivatives with tailored properties.

Properties

IUPAC Name

2-acetyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h2H,1H3,(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQYRCPVUXDEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276959
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-50-5
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-dioxo-(2H,4H)-1,2,4-triazine (48.88 g) is heated under reflux of acetic anhydride (300 ml) for 90 minutes. After cooling and concentration to dryness under vacuum, the residue is taken up in toluene (300 ml) and cooled at 0° C. for 2 hours. The white precipitate which forms is filtered off, centrifuged, and dried under vacuum at 70° C. so as to give the compound 11a (57.6 g).
Quantity
48.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2H-[1,2,4]Triazin-3,5-dione (100 g, 884 mmol) is placed in 600 ml of acetic anhydride at reflux for 1.5 h. The reaction mixture is subsequently concentrated to dryness and the solid obtained is triturated in toluene. After filtering and rinsing with toluene, 130.5 g of beige crystals are isolated.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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